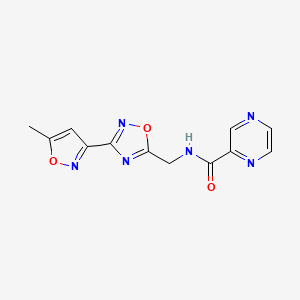
N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrazine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrazine-2-carboxamide is a useful research compound. Its molecular formula is C12H10N6O3 and its molecular weight is 286.251. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrazine-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features multiple heterocyclic rings, specifically an isoxazole and an oxadiazole moiety, which are known for their diverse biological activities. The molecular formula is C13H12N4O3, with a molecular weight of approximately 272.26 g/mol. Its structure can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₂N₄O₃ |
| Molecular Weight | 272.26 g/mol |
| CAS Number | 2034505-93-4 |
The biological activity of this compound is attributed to its ability to interact with various molecular targets within biological systems. Preliminary studies suggest that it may act as an inhibitor of specific enzymes or receptors involved in critical signaling pathways.
- Enzyme Inhibition : The compound may inhibit enzymes related to cancer proliferation and inflammation, similar to other compounds in the oxadiazole family.
- Receptor Interaction : Its structural components may allow it to bind effectively to receptors involved in cellular signaling.
Biological Activity Profiles
Research has indicated that compounds with structural similarities exhibit a range of biological activities:
Anticancer Activity
This compound has shown promise in preliminary anticancer assays. For example, compounds containing oxadiazole and isoxazole rings have been reported to possess significant antiproliferative effects against various cancer cell lines.
Anti-inflammatory Properties
The anti-inflammatory potential of this compound is supported by studies indicating that similar structures can modulate inflammatory pathways, potentially leading to therapeutic applications in conditions like rheumatoid arthritis.
Case Studies and Research Findings
- Antiproliferative Assays : A study investigating the antiproliferative effects of related oxadiazole derivatives found that certain compounds exhibited IC50 values in the nanomolar range against cancer cell lines, suggesting strong activity against tumor growth .
- Mechanistic Studies : Research focusing on the mechanism of action highlighted that certain oxadiazole derivatives act as tubulin inhibitors, disrupting mitotic processes in cancer cells . This aligns with the proposed mechanism for this compound.
Structure–Activity Relationships (SAR)
The SAR studies emphasize the importance of specific functional groups in enhancing biological activity:
| Structural Feature | Activity Implication |
|---|---|
| Isoxazole Ring | Contributes to anticancer properties |
| Oxadiazole Moiety | Enhances enzyme inhibition capabilities |
| Amide Group | Improves solubility and bioavailability |
Future Directions
Ongoing research aims to further elucidate the precise mechanisms through which N-((3-(5-methylisoxazol-3-y)-1,2,4-oxadiazol-5-y)methyl)pyrazine-2-carboxamide exerts its biological effects. Future studies will likely focus on:
- In Vivo Studies : To confirm efficacy and safety profiles.
- Target Identification : To clarify specific molecular interactions.
- Therapeutic Applications : Exploring potential uses in cancer therapy and anti-inflammatory treatments.
特性
IUPAC Name |
N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N6O3/c1-7-4-8(17-20-7)11-16-10(21-18-11)6-15-12(19)9-5-13-2-3-14-9/h2-5H,6H2,1H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCPCJMDWPUSKCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














